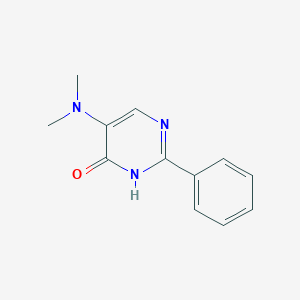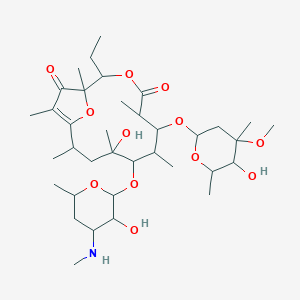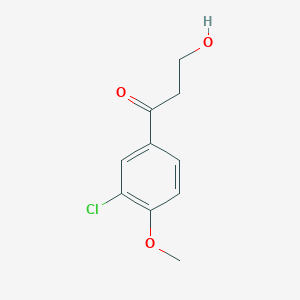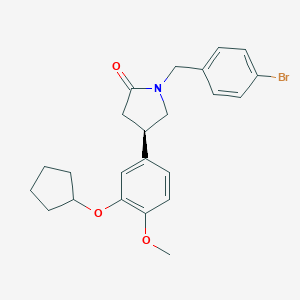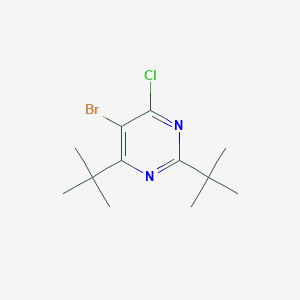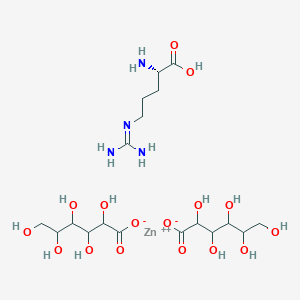
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc is a trace element that is essential for human health and is involved in numerous physiological processes. It is found in various foods, including meat, seafood, nuts, and whole grains. The chemical compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate is a zinc salt commonly known as zinc gluconate. Zinc gluconate is widely used in the food industry as a dietary supplement and is also used in medical research.
Mechanism Of Action
The mechanism of action of zinc gluconate is not fully understood. However, it is believed that zinc ions play a role in the regulation of gene expression and the activation of enzymes. Zinc is also involved in the synthesis of proteins and the maintenance of cell membranes.
Biochemical and Physiological Effects:
Zinc gluconate has been shown to have numerous biochemical and physiological effects. It is involved in the metabolism of carbohydrates, proteins, and fats. Zinc is also important for the growth and development of cells and tissues, including the immune system. Zinc gluconate has been shown to have antioxidant properties and may help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Zinc gluconate is widely used in medical research due to its low toxicity and high solubility in water. It is also relatively inexpensive and easy to obtain. However, its effectiveness may be limited by factors such as dosage, duration of treatment, and individual variability.
Future Directions
There are numerous future directions for research on zinc gluconate. Some potential areas of study include its effects on cognitive function, cardiovascular health, and cancer prevention. Additionally, further research is needed to determine the optimal dosage and duration of treatment for various conditions.
In conclusion, zinc gluconate is a widely used compound in medical research due to its numerous physiological effects and low toxicity. It is involved in various biochemical processes and has potential applications in numerous areas of health research. Further studies are needed to fully understand its mechanism of action and potential benefits.
Synthesis Methods
Zinc gluconate can be synthesized through the reaction of zinc oxide with gluconic acid. The reaction produces a white, crystalline powder that is soluble in water. The purity of the product can be improved through recrystallization.
Scientific Research Applications
Zinc gluconate is commonly used in medical research to study the effects of zinc on human health. It has been shown to have various physiological effects, including immune system support, wound healing, and DNA synthesis. Zinc gluconate is also used in the food industry as a dietary supplement to prevent zinc deficiency.
properties
CAS RN |
147310-67-6 |
|---|---|
Product Name |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
Molecular Formula |
C18H36N4O16Zn |
Molecular Weight |
629.9 g/mol |
IUPAC Name |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H14N4O2.2C6H12O7.Zn/c7-4(5(11)12)2-1-3-10-6(8)9;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*2-5,7-11H,1H2,(H,12,13);/q;;;+2/p-2/t4-;;;/m0.../s1 |
InChI Key |
LZVPXOKOMJILOW-WJXVXWFNSA-L |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
synonyms |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, 2,3,4,5,6-pent ahydroxyhexanoate, zinc(+2) cation |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



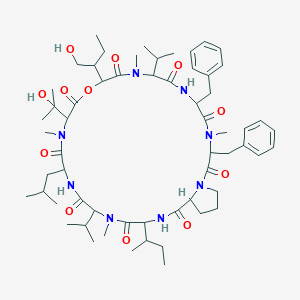
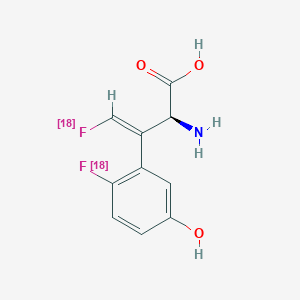
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
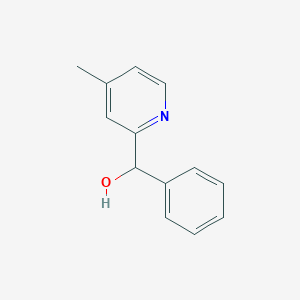
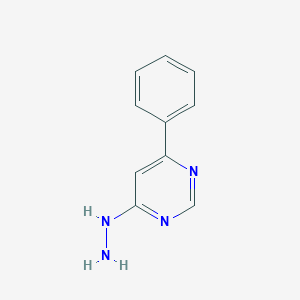
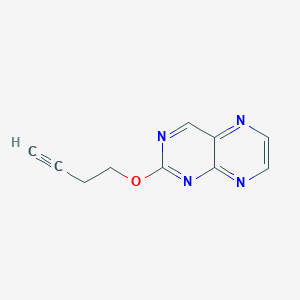
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
